2,3,4-トリフルオロフェニル酢酸

説明

2,3,4-Trifluorophenylacetic acid is a synthetic intermediate that is not directly discussed in the provided papers. However, its structural analogs and related compounds are mentioned, which can provide insights into its potential synthesis and properties. For instance, 2,4,5-Trifluorophenylacetic acid is synthesized from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate, suggesting a possible synthetic route for 2,3,4-Trifluorophenylacetic acid might involve similar starting materials and reactions .

Synthesis Analysis

The synthesis of trifluorophenylacetic acid derivatives can be complex due to the presence of fluorine atoms, which affect the reactivity of the aromatic ring. The synthesis of 2,4,5-Trifluorophenylacetic acid, as mentioned, involves substitution and hydrolysis decarboxylation processes, which could be adapted for the synthesis of 2,3,4-Trifluorophenylacetic acid . Additionally, the use of boronic acids and Lewis acids in catalysis, as described in the papers, could be relevant for facilitating certain steps in the synthesis, such as amidation or activation of carboxylic acids .

Molecular Structure Analysis

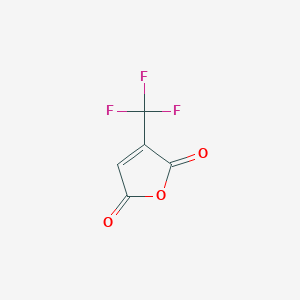

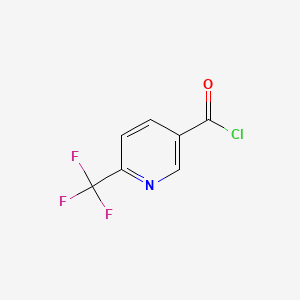

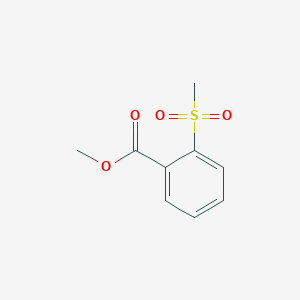

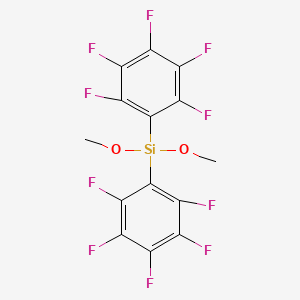

The molecular structure of 2,3,4-Trifluorophenylacetic acid would be characterized by the presence of three fluorine atoms ortho and para to the carboxylic group, which would influence its electronic properties and reactivity. The electron-withdrawing effect of the fluorine atoms could enhance the acidity of the carboxylic acid and affect the stability of intermediates during synthesis .

Chemical Reactions Analysis

Trifluorophenylacetic acid derivatives can participate in various chemical reactions. For example, the presence of a carboxylic acid group allows for the formation of amides through dehydrative amidation, as catalyzed by boronic acids . The fluorine atoms can also be involved in reactions such as C-F bond activation under Brønsted acid catalysis, which could lead to arylation reactions . These reactions are indicative of the types of transformations that 2,3,4-Trifluorophenylacetic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trifluorophenylacetic acid would be influenced by the trifluoromethyl group and the carboxylic acid functionality. The fluorine atoms would increase the compound's lipophilicity and could affect its boiling and melting points. The acidity of the carboxylic acid might be higher than that of non-fluorinated analogs due to the electron-withdrawing effect of the fluorine atoms. Chromatographic techniques could be employed to separate and analyze such compounds, as demonstrated for difluorophenylacetic acid isomers .

科学的研究の応用

医薬品: 抗ウイルス薬合成

2,3,4-トリフルオロフェニル酢酸: は、抗ウイルス薬の合成に使用されています。 そのトリフルオロメチル基は、医薬品化合物の親油性とバイオアベイラビリティを高めます 。この特性は、宿主細胞への浸透が重要なウイルス感染症の治療薬を開発する際に特に役立ちます。

農業: 植物の耐性向上剤

農業では、この化合物は、気候誘発性非生物的ストレスに対する植物の耐性を高める可能性のある役割について研究されています。 植物防御機構において役割を果たすことが知られているサリチル酸誘導体の合成の前駆体として研究されています 。

薬理学: プロドラッグ設計

2,3,4-トリフルオロフェニル酢酸: は、プロドラッグ設計における用途について研究されています。 その構造は、代謝によって活性な医薬品成分を放出するように改変することができ、それにより薬物送達を改善し、副作用を軽減できます 。

生化学: プロテオミクス研究

この化合物は、生化学的手法としてプロテオミクス研究に使用されています。 生物学的システムにおけるその機能と構造を研究するために、ペプチドとタンパク質の合成の一部になることができます 。

化学工学: 触媒開発

化学工学では、2,3,4-トリフルオロフェニル酢酸は、触媒の開発に関与しています。 そのフッ素化基は、触媒プロセスの反応性と選択性に影響を与える可能性があり、効率的な化学製造に不可欠です 。

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

2-(2,3,4-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQPRQRJSJMQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380720 | |

| Record name | 2,3,4-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243666-12-8 | |

| Record name | 2,3,4-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzene acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)